Cas no 477855-82-6 (N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}-3-(trifluoromethyl)benzohydrazide)

N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}-3-(trifluoromethyl)benzohydrazide structure
477855-82-6 structure
Product Name:N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}-3-(trifluoromethyl)benzohydrazide
Numero CAS:477855-82-6
MF:C20H14F3N3O2S
MW:417.404273509979
CID:5744883
PubChem ID:1474937
Update Time:2023-11-11

N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}-3-(trifluoromethyl)benzohydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 477855-82-6
    • DTXSID901122618
    • AKOS005078754
    • 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-[3-(trifluoromethyl)benzoyl]hydrazide
    • N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}-3-(trifluoromethyl)benzohydrazide
    • 11N-396S
    • 4-methyl-N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]indole-2-carbohydrazide
    • 8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide
    • 8H-Thieno[2,3-b]indole-2-carboxylic acid, 8-methyl-, 2-[3-(trifluoromethyl)benzoyl]hydrazide
    • Inchi: 1S/C20H14F3N3O2S/c1-26-15-8-3-2-7-13(15)14-10-16(29-19(14)26)18(28)25-24-17(27)11-5-4-6-12(9-11)20(21,22)23/h2-10H,1H3,(H,24,27)(H,25,28)
    • Chiave InChI: QMFKJJIQUAQRTD-UHFFFAOYSA-N
    • Sorrisi: S1C(C(NNC(C2=CC=CC(C(F)(F)F)=C2)=O)=O)=CC2=C1N(C)C1C=CC=CC2=1

Proprietà calcolate

  • Massa esatta: 417.07588236g/mol
  • Massa monoisotopica: 417.07588236g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 2
  • Complessità: 647
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 91.4Ų

Proprietà sperimentali

  • Densità: 1.47±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 590.3±50.0 °C(Predicted)
  • pka: 10.08±0.23(Predicted)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.